molecular formula C16H10Cl2N2OS B10949036 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

5-(2,4-Dichlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B10949036
M. Wt: 349.2 g/mol
InChI Key: DDMANRIXEMHHCM-ZSOIEALJSA-N
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Description

5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a phenyl group, and a thioxodihydroimidazol-4-one core. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized under acidic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions . These systems allow for precise temperature control and efficient mixing of reactants, which are crucial for the successful synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions (e.g., halogens, nitro groups). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazol-4-ones: These compounds share the imidazol-4-one core structure and have similar chemical properties and applications.

    Thiosemicarbazones: These compounds are structurally related and have similar biological activities, particularly in antimicrobial and anticancer research.

    Dichlorophenyl derivatives: Compounds with dichlorophenyl groups exhibit similar chemical reactivity and are used in various synthetic and medicinal chemistry applications.

Uniqueness

5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its combination of a dichlorophenyl group, a phenyl group, and a thioxodihydroimidazol-4-one core. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H10Cl2N2OS

Molecular Weight

349.2 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-7-6-10(13(18)9-11)8-14-15(21)20(16(22)19-14)12-4-2-1-3-5-12/h1-9H,(H,19,22)/b14-8-

InChI Key

DDMANRIXEMHHCM-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)NC2=S

Origin of Product

United States

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